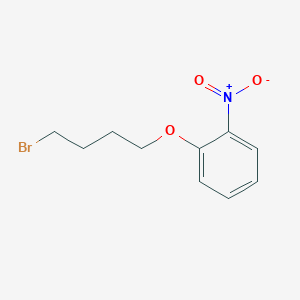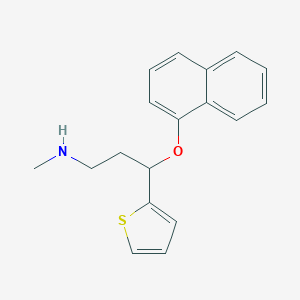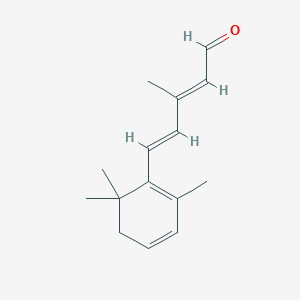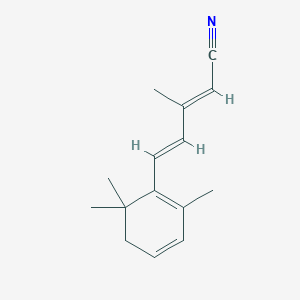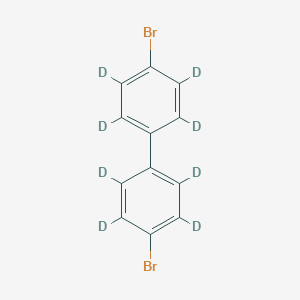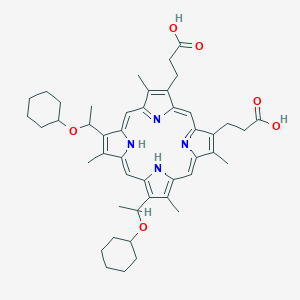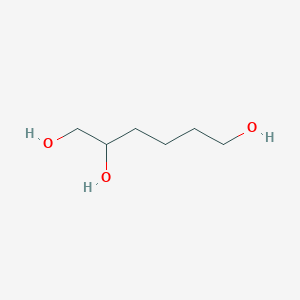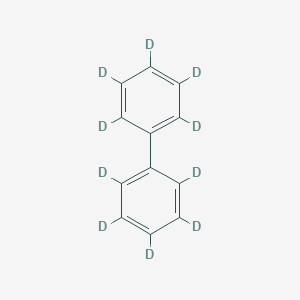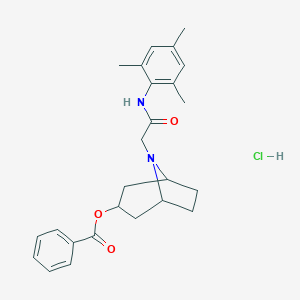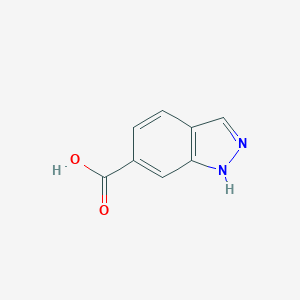
1H-Indazol-6-carbonsäure
Übersicht
Beschreibung
1H-Indazole-6-carboxylic acid (1H-Indazole-6-COOH) is an organic compound consisting of a six-membered ring of carbon and nitrogen atoms with a carboxylic acid group attached to the nitrogen atom. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a building block in organic synthesis and in the preparation of indazole-based derivatives. The compound has been studied extensively for its various applications and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Photolumineszierende Materialien
1H-Indazol-6-carbonsäure: wurde bei der Synthese von photolumineszierenden Koordinations-Polymeren eingesetzt . Diese Materialien sind aufgrund ihrer potenziellen Anwendungen in der Lumineszenz von Interesse, die in Beleuchtung, Displays und Sensortechnologien eingesetzt werden kann. Die Säure wirkt als Ligand, der mit Metallen koordiniert, um Strukturen zu bilden, die photolumineszierende Eigenschaften aufweisen, die für die Entwicklung neuer optischer Materialien unerlässlich sind.
Medizinische Chemie
In der medizinischen Chemie haben Derivate der This compound eine breite Palette biologischer Aktivitäten gezeigt. Sie werden bei der Entwicklung von Verbindungen mit entzündungshemmenden, antimikrobiellen, anti-HIV-, krebshemmenden und blutdrucksenkenden Eigenschaften eingesetzt . Diese Vielseitigkeit macht die Säure zu einem wertvollen Gerüst in der pharmazeutischen Forschung, was zur Entdeckung neuer Therapeutika führt.
Krebsforschung
Die Verbindung wurde als Kernstruktur bei der Entwicklung von Inhibitoren für die mitotische Kinase TTK identifiziert, die ein neuartiges Ziel für die Krebsbehandlung darstellt . Die Forschung in diesem Bereich konzentriert sich auf die Entwicklung von Molekülen, die die Zellteilung von Krebszellen stören können, was möglicherweise zu neuen Krebstherapien führt.
Organische Synthese
This compound: ist ein Schlüsselzwischenprodukt bei der Synthese von Indazolderivaten. Diese Syntheserouten umfassen übergangsmetallkatalysierte Reaktionen und reduktive Cyclisierungsreaktionen, die für den Aufbau komplexer organischer Moleküle grundlegend sind . Die Fähigkeit, Indazolderivate effizient zu synthetisieren, ist entscheidend für die Weiterentwicklung der organischen Chemie und der Medikamentenentwicklung.
Analytische Chemie
In der analytischen Chemie wird This compound als Standard- oder Referenzverbindung verwendet. Ihre klar definierte Struktur und Eigenschaften ermöglichen ihren Einsatz in verschiedenen analytischen Methoden zur Identifizierung und Quantifizierung von Substanzen, wodurch Genauigkeit und Zuverlässigkeit in der chemischen Analyse gewährleistet werden .
Umweltwissenschaften
Obwohl direkte Anwendungen von This compound in der Umweltwissenschaft nicht explizit dokumentiert sind, können die Synthese und das Studium von Indazolderivaten zur Umweltüberwachung und zum Umweltschutz beitragen. Die Entwicklung von Sensoren und analytischen Methoden unter Verwendung dieser Verbindungen kann bei der Erkennung von Schadstoffen und der Untersuchung von Umweltprozessen helfen .
Wirkmechanismus
Target of Action
1H-Indazole-6-carboxylic acid has been identified to target TTK kinase , a novel target pursued for cancer treatment . This kinase plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy.
Mode of Action
The compound interacts with its target, TTK kinase, through a process that involves systematic optimization supported by computer modeling . This interaction leads to the inhibition of the kinase, thereby affecting the cell growth and survival pathways.
Biochemical Pathways
The primary biochemical pathway affected by 1H-Indazole-6-carboxylic acid is the cell growth and survival pathway . By inhibiting TTK kinase, the compound disrupts this pathway, leading to potential anti-cancer effects.
Result of Action
The inhibition of TTK kinase by 1H-Indazole-6-carboxylic acid results in the disruption of cell growth and survival pathways . This disruption can lead to the inhibition of cell growth, particularly in cancer cells. For instance, one compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Action Environment
The action of 1H-Indazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the solvent used can affect the chemical shifts of the compound . .
Safety and Hazards
Zukünftige Richtungen
The future directions for 1H-Indazole-6-carboxylic acid involve further exploration of its synthesis methods and biological activities. For instance, the use of single-atom catalysis presents a new frontier for the synthesis of 1H-Indazole-6-carboxylic acid . Additionally, the broad spectrum of pharmacological activities exhibited by indazole scaffolds suggests potential for the development of new bioactive compounds .
Biochemische Analyse
Biochemical Properties
It is known that indazole derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth in certain neoplastic cell lines
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVTVVLMRHJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585471 | |
| Record name | 1H-Indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
704-91-6 | |
| Record name | 1H-Indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 704-91-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 1H-Indazole-6-carboxylic acid in coordination chemistry?
A1: 1H-Indazole-6-carboxylic acid (H2L3) acts as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its carboxylate group and nitrogen atoms. [] Research demonstrates its use in synthesizing coordination polymers, notably with copper(II). [] In the presence of copper(II) nitrate and ethanol, H2L3 forms a 2D coordination polymer, [Cu3(HL3)4(NO3)2(EtOH)2]·3(C6H6)·2(H2O), featuring the characteristic [Cu2(OAc)4] paddlewheel motif and 1D channels. [] This highlights the potential of H2L3 in constructing porous materials.
Q2: How does the position of the carboxylic acid group on the indazole ring influence the resulting copper(II) complexes?
A2: Comparing 1H-Indazole-6-carboxylic acid (H2L3) with its isomer, 1H-Indazole-7-carboxylic acid (H2L4), reveals intriguing structural differences in their copper(II) complexes. [] While H2L3 leads to the formation of a 2D coordination polymer, H2L4 yields a discrete complex, [Cu(HL4)2]·H2O·MeOH, where hydrogen bonding interactions between indazole dimers and water molecules create a 1D network. [] This difference suggests that the position of the carboxylic acid group significantly influences the coordination mode and packing arrangement within the crystal structure.
Q3: Have the photoluminescent properties of 1H-Indazole-6-carboxylic acid been investigated?
A3: Yes, 1H-Indazole-6-carboxylic acid has been used to synthesize coordination polymers with group 12 metals like zinc(II) and cadmium(II). [] Notably, the resulting compounds, [Zn(L)(H2O)]n (1) and [Cd2(HL)4]n (2), exhibit photoluminescence. [] Interestingly, their emission spectra resemble that of the free ligand, suggesting that ligand-centered π-π* electronic transitions are responsible for the observed luminescence. [] These findings were further supported by time-dependent density-functional theory (TD-DFT) calculations. [] This research indicates the potential of 1H-Indazole-6-carboxylic acid and its metal complexes in developing luminescent materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


